molecular formula C13H10O4 B10856637 2-Acetyl-8-methoxy-1,4-naphthoquinone

2-Acetyl-8-methoxy-1,4-naphthoquinone

Cat. No.: B10856637
M. Wt: 230.22 g/mol
InChI Key: QASXCIRROULNNX-UHFFFAOYSA-N
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Description

Compound 15, identified by the PubMed ID 34438124, is a synthetic organic compound known for its role as a non-covalent inhibitor of the SARS-CoV-2 3CL protease (Mpro) . This compound has garnered significant attention due to its potential therapeutic applications in the treatment of COVID-19.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of compound 15 involves multiple steps, starting with the preparation of 2-acetyl-8-methoxynaphthalene-1,4-dione . The synthetic route typically includes:

    Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: Introduction of the acetyl group at the 2-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.

    Methoxylation: Introduction of the methoxy group at the 8-position using methanol and a suitable base.

Industrial Production Methods

Industrial production of compound 15 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient processing, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Compound 15 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones and similar compounds.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

Compound 15 has a wide range of scientific research applications:

Properties

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

2-acetyl-8-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C13H10O4/c1-7(14)9-6-10(15)8-4-3-5-11(17-2)12(8)13(9)16/h3-6H,1-2H3

InChI Key

QASXCIRROULNNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C2=C(C1=O)C(=CC=C2)OC

Origin of Product

United States

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